{4-[(4-chlorophenoxy)methyl]phenyl}(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-chlorophenoxy)methyl]phenyl}(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methanone typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by iodination to introduce the iodine atom at the desired position.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the pyrazole derivative.
Formation of the Benzyl Ether Linkage: The final step involves the formation of the benzyl ether linkage through a Williamson ether synthesis, where the chlorophenyl pyrazole derivative reacts with a benzyl alcohol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-chlorophenoxy)methyl]phenyl}(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
{4-[(4-chlorophenoxy)methyl]phenyl}(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory, anticancer, and antimicrobial agents.
Materials Science: Its structural properties may be exploited in the development of novel materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of {4-[(4-chlorophenoxy)methyl]phenyl}(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of target proteins . This interaction can affect various cellular pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- {4-[(4-chlorophenoxy)methyl]phenyl}(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methanone
- 4-chlorophenyl 4-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl ether
- 4-chlorophenyl 4-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]methyl ether
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both chlorophenyl and iodinated pyrazole moieties, along with the benzyl ether linkage, provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C19H16ClIN2O2 |
---|---|
Molecular Weight |
466.7g/mol |
IUPAC Name |
[4-[(4-chlorophenoxy)methyl]phenyl]-(4-iodo-3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C19H16ClIN2O2/c1-12-18(21)13(2)23(22-12)19(24)15-5-3-14(4-6-15)11-25-17-9-7-16(20)8-10-17/h3-10H,11H2,1-2H3 |
InChI Key |
DVUKKOUNPADZHT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl)C)I |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl)C)I |
Origin of Product |
United States |
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